Cas no 379724-65-9 (ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate)
ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
- ethyl 2-(furan-2-carboxamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
- 3-Thiophenecarboxylic acid, 2-[(2-furanylcarbonyl)amino]-4-(5-methyl-2-furanyl)-, ethyl ester
- F1174-2931
- 379724-65-9
- Z56826965
- AKOS000811864
- ethyl 2-(furan-2-carbonylamino)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
-
- Inchi: 1S/C17H15NO5S/c1-3-21-17(20)14-11(12-7-6-10(2)23-12)9-24-16(14)18-15(19)13-5-4-8-22-13/h4-9H,3H2,1-2H3,(H,18,19)
- InChI Key: KVDOLXUDBHOBFX-UHFFFAOYSA-N
- SMILES: C1(NC(C2=CC=CO2)=O)SC=C(C2=CC=C(C)O2)C=1C(OCC)=O
Computed Properties
- Exact Mass: 345.06709375g/mol
- Monoisotopic Mass: 345.06709375g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 474
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 110Ų
Experimental Properties
- Density: 1.331±0.06 g/cm3(Predicted)
- Boiling Point: 398.7±42.0 °C(Predicted)
- pka: 12.06±0.70(Predicted)
ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1174-2931-2μmol |
ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
379724-65-9 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1174-2931-5μmol |
ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
379724-65-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1174-2931-10μmol |
ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
379724-65-9 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1174-2931-20μmol |
ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
379724-65-9 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1174-2931-1mg |
ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
379724-65-9 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1174-2931-2mg |
ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
379724-65-9 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1174-2931-3mg |
ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
379724-65-9 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1174-2931-4mg |
ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
379724-65-9 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1174-2931-5mg |
ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
379724-65-9 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1174-2931-10mg |
ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
379724-65-9 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
Introduction to Ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate (CAS No. 379724-65-9)
Ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate, identified by its CAS number 379724-65-9, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural and functional properties, making it a promising candidate for various applications in drug discovery and material science.
The molecular structure of Ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate consists of multiple functional groups, including amide, thiophene, and furan moieties. These components contribute to its diverse chemical reactivity and potential biological activity. The presence of the amide group suggests possible interactions with biological targets such as enzymes and receptors, while the thiophene and furan rings introduce aromatic stability and electronic characteristics that are often exploited in medicinal chemistry.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. Ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate has been studied for its potential role in various pharmacological applications. For instance, its structural features have been investigated for their ability to modulate biological pathways associated with inflammation, pain, and neurodegenerative diseases. The compound's ability to interact with specific biological targets makes it a valuable scaffold for designing new drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of Ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is its synthetic versatility. The compound can be used as a building block in the synthesis of more complex molecules, allowing chemists to explore new chemical spaces and develop innovative drug candidates. The amide and thiophene functionalities provide multiple sites for chemical modification, enabling the creation of derivatives with tailored properties. This flexibility has made it a popular choice for researchers working on structure-based drug design.
Recent advancements in computational chemistry have further enhanced the understanding of Ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate's behavior. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches have complemented experimental efforts, allowing for a more comprehensive evaluation of the compound's potential.
The synthesis of Ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as furanamides and thiophene derivatives. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed processes to form the desired product. The final step often involves esterification to introduce the ethyl carboxylate group.
In conclusion, Ethyl 2-(furan-2-amido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate (CAS No. 379724-65-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, synthetic versatility, and promising biological activity make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of innovative drugs.
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